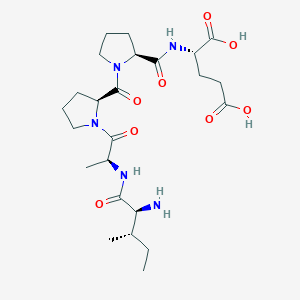
L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid is a pentapeptide composed of five amino acids: L-isoleucine, L-alanine, L-proline, L-proline, and L-glutamic acid. Peptides like this one are of significant interest in various fields of science due to their potential biological activities and applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the proline residues, can occur under specific conditions.
Reduction: Reduction of disulfide bonds if present in a modified form of the peptide.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized forms of proline residues.
Reduction: Reduced forms of any disulfide bonds present.
Applications De Recherche Scientifique
L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mécanisme D'action
The mechanism of action of L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The interaction can modulate the activity of these targets, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with similar amino acid composition but lacking the alanine and glutamic acid residues.
L-Glutamic acid, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-lysyl-L-seryl: A longer peptide with a more complex structure.
Uniqueness
L-Isoleucyl-L-alanyl-L-prolyl-L-prolyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. The presence of two proline residues can introduce kinks in the peptide chain, affecting its overall conformation and interactions with other molecules.
Propriétés
Numéro CAS |
823233-52-9 |
|---|---|
Formule moléculaire |
C24H39N5O8 |
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H39N5O8/c1-4-13(2)19(25)21(33)26-14(3)22(34)29-12-6-8-17(29)23(35)28-11-5-7-16(28)20(32)27-15(24(36)37)9-10-18(30)31/h13-17,19H,4-12,25H2,1-3H3,(H,26,33)(H,27,32)(H,30,31)(H,36,37)/t13-,14-,15-,16-,17-,19-/m0/s1 |
Clé InChI |
TZBJJQSWLJAVEC-LAIMCUOGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


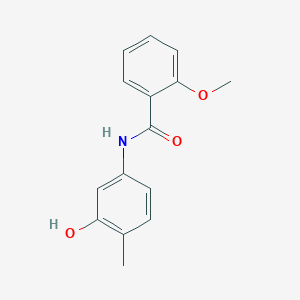
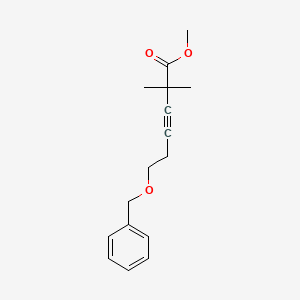
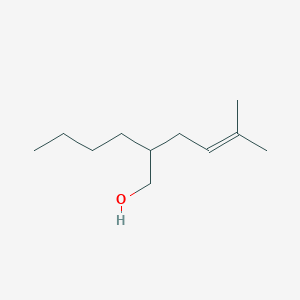
![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
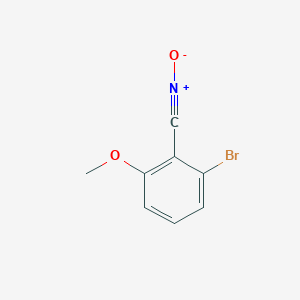
![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)
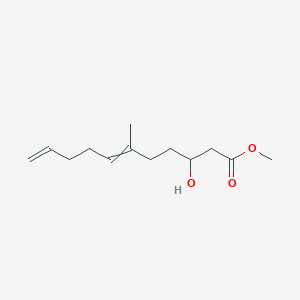
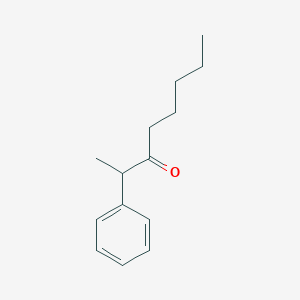
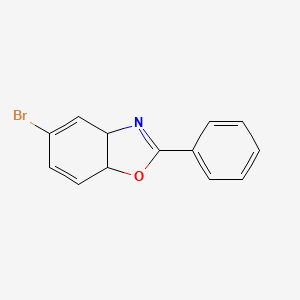
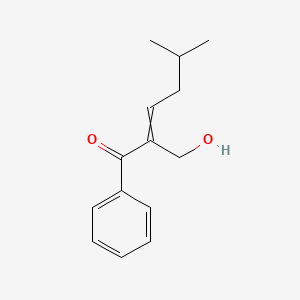
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

